molecular formula C7H10O3 B071329 2-(Hydroxymethyl)-3-methyl-4-hydroxy-2-cyclopenten-1-one CAS No. 176045-41-3

2-(Hydroxymethyl)-3-methyl-4-hydroxy-2-cyclopenten-1-one

Cat. No. B071329
M. Wt: 142.15 g/mol
InChI Key: CWNADINXLORNTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Hydroxymethyl)-3-methyl-4-hydroxy-2-cyclopenten-1-one, also known as HPMC, is a naturally occurring compound found in various plants. It has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of biochemistry and physiology.

Mechanism Of Action

The mechanism of action of 2-(Hydroxymethyl)-3-methyl-4-hydroxy-2-cyclopenten-1-one is not fully understood, but it is believed to be primarily due to its antioxidant properties. 2-(Hydroxymethyl)-3-methyl-4-hydroxy-2-cyclopenten-1-one can scavenge free radicals and reduce oxidative stress, which can lead to cellular damage. Additionally, 2-(Hydroxymethyl)-3-methyl-4-hydroxy-2-cyclopenten-1-one has been shown to inhibit the activity of enzymes involved in the production of inflammatory cytokines, further reducing inflammation.

Biochemical And Physiological Effects

2-(Hydroxymethyl)-3-methyl-4-hydroxy-2-cyclopenten-1-one has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective properties, 2-(Hydroxymethyl)-3-methyl-4-hydroxy-2-cyclopenten-1-one has been shown to have anti-cancer properties, reduce the risk of cardiovascular disease, and improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(Hydroxymethyl)-3-methyl-4-hydroxy-2-cyclopenten-1-one in lab experiments is its natural origin, making it a potentially safer alternative to synthetic compounds. However, one limitation is the difficulty in obtaining 2-(Hydroxymethyl)-3-methyl-4-hydroxy-2-cyclopenten-1-one in large quantities, as it is primarily isolated from natural sources.

Future Directions

There are numerous future directions for research on 2-(Hydroxymethyl)-3-methyl-4-hydroxy-2-cyclopenten-1-one. One area of interest is the development of 2-(Hydroxymethyl)-3-methyl-4-hydroxy-2-cyclopenten-1-one-based therapies for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(Hydroxymethyl)-3-methyl-4-hydroxy-2-cyclopenten-1-one and its potential applications in other areas of medicine and biology.
In conclusion, 2-(Hydroxymethyl)-3-methyl-4-hydroxy-2-cyclopenten-1-one is a naturally occurring compound with potential applications in scientific research. Its neuroprotective properties and anti-inflammatory effects make it a promising candidate for the development of therapies for neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of 2-(Hydroxymethyl)-3-methyl-4-hydroxy-2-cyclopenten-1-one and its potential applications in other areas of medicine and biology.

Synthesis Methods

2-(Hydroxymethyl)-3-methyl-4-hydroxy-2-cyclopenten-1-one can be synthesized through various methods, including the isolation from natural sources and chemical synthesis. The most common method of synthesis is through the isolation of 2-(Hydroxymethyl)-3-methyl-4-hydroxy-2-cyclopenten-1-one from plants such as the leaves of the Ginkgo biloba tree. Chemical synthesis involves the reaction of 3-methyl-2-cyclopentenone with formaldehyde and subsequent hydrolysis of the resulting intermediate.

Scientific Research Applications

2-(Hydroxymethyl)-3-methyl-4-hydroxy-2-cyclopenten-1-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroprotection. Studies have shown that 2-(Hydroxymethyl)-3-methyl-4-hydroxy-2-cyclopenten-1-one can protect neurons from oxidative damage and reduce inflammation, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

176045-41-3

Product Name

2-(Hydroxymethyl)-3-methyl-4-hydroxy-2-cyclopenten-1-one

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

4-hydroxy-2-(hydroxymethyl)-3-methylcyclopent-2-en-1-one

InChI

InChI=1S/C7H10O3/c1-4-5(3-8)7(10)2-6(4)9/h6,8-9H,2-3H2,1H3

InChI Key

CWNADINXLORNTD-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)CC1O)CO

Canonical SMILES

CC1=C(C(=O)CC1O)CO

synonyms

2-Cyclopenten-1-one, 4-hydroxy-2-(hydroxymethyl)-3-methyl- (9CI)

Origin of Product

United States

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